
2,2-Dimethoxy-1-(2-phenylethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1-(2-phenylethoxy)ethanol is an organic compound with the molecular formula C12H18O4. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1-(2-phenylethoxy)ethanol typically involves the reaction of 2-phenylethanol with dimethoxyethane under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-(2-phenylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted ethers, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethoxy-1-(2-phenylethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethoxy-1-(2-phenylethoxy)ethanol exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its methoxy groups and phenylethoxy moiety play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-1,2-diphenylethanone
- 2,2-Dimethoxy-2-phenylacetophenone
- Benzil dimethyl ketal
Uniqueness
2,2-Dimethoxy-1-(2-phenylethoxy)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its combination of methoxy and phenylethoxy groups makes it particularly useful in various synthetic and industrial applications, setting it apart from other similar compounds.
Properties
CAS No. |
94386-58-0 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,2-dimethoxy-1-(2-phenylethoxy)ethanol |
InChI |
InChI=1S/C12H18O4/c1-14-12(15-2)11(13)16-9-8-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3 |
InChI Key |
CSUCHWPVXAASIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(O)OCCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


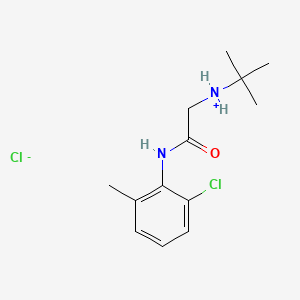
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
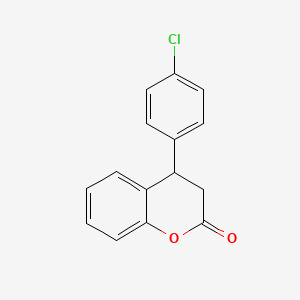
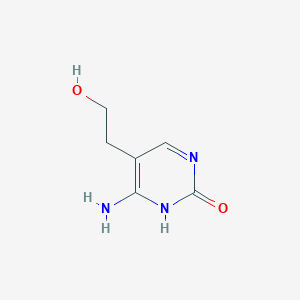
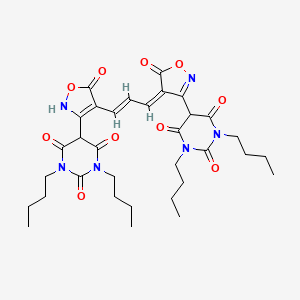

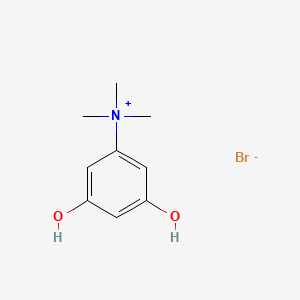
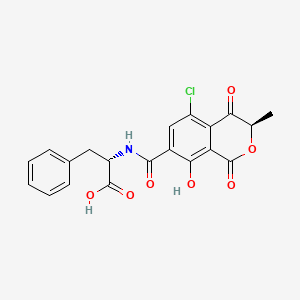
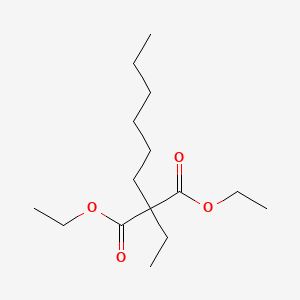
![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)
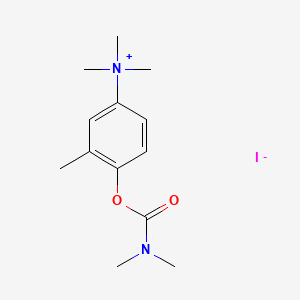
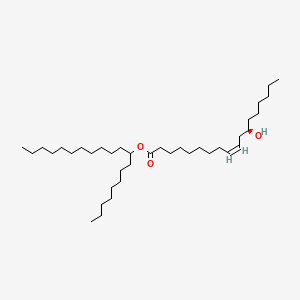
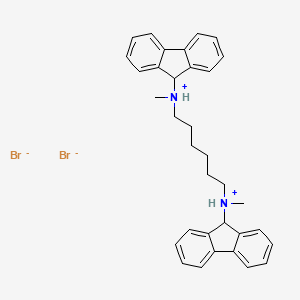
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
